

Derrisisoflavone K: A Comparative Guide to its In Vivo Anti-inflammatory Potential

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Compound of Interest		
Compound Name:	Derrisisoflavone K	
Cat. No.:	B13428063	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific in vivo validation studies on the anti-inflammatory properties of **Derrisisoflavone K** are not available in the published scientific literature. This guide, therefore, provides a comparative analysis based on the known anti-inflammatory activities of other isoflavones and flavonoids isolated from Derris scandens, the plant source of **Derrisisoflavone K**, and compares them with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The primary focus is on the widely used carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation.

Executive Summary

Derrisisoflavone K is an isoflavone isolated from the stems of Derris scandens, a plant with a history of use in traditional medicine for treating inflammatory conditions. While direct in vivo evidence for **Derrisisoflavone K** is pending, in vitro studies on related isoflavones from the same plant, such as Derrisisoflavone A and Genistein, demonstrate significant anti-inflammatory potential. These compounds have been shown to inhibit key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory gene expression (iNOS, COX-2, IL-6). This guide synthesizes the available preclinical data to offer a predictive comparison of **Derrisisoflavone K**'s potential efficacy against established anti-inflammatory agents.

Comparative Data on Anti-inflammatory Activity



The following tables summarize the available in vitro data for isoflavones from Derris scandens and in vivo data for other flavonoids from the same plant and the standard NSAID, Indomethacin. This allows for an indirect comparison and helps to position the potential efficacy of **Derrisisoflavone K** within the broader context of anti-inflammatory compounds.

Table 1: In Vitro Anti-inflammatory Activity of Isoflavones from Derris scandens

Compound	Assay	Model System	Key Findings	Reference
Derrisisoflavone A	NO Production Inhibition	LPS-stimulated RAW 264.7 macrophages	Showed inhibitory activity, but less potent than Genistein and Lupalbigenin.	[1]
Genistein	NO Production Inhibition	LPS-stimulated RAW 264.7 macrophages	Most potent inhibitor of NO production among the tested isoflavones.	[1]
Lupalbigenin	NO Production Inhibition	LPS-stimulated RAW 264.7 macrophages	Showed strong inhibitory activity, second to Genistein.	[1]
6,8- diprenylgenistein	NO Production Inhibition	LPS-stimulated RAW 264.7 macrophages	Demonstrated moderate inhibitory activity.	[1]
Genistein, Derrisisoflavone A, 6,8- diprenylgenistein	Gene Expression	LPS-stimulated RAW 264.7 macrophages	Significantly suppressed the upregulation of iNOS, COX-2, IL-6, and 5-LOX.	[1]

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats



Compound/ Extract	Dose	Route of Administrat ion	Paw Edema Inhibition (%)	Time Point (hours)	Reference
Lupinifolin	5 mg/kg	Oral	~12%	Not Specified	[2]
Ovaliflavanon e	Not Specified	Not Specified	Higher activity than Lupinifolin	Not Specified	[2]
Derris scandens Chloroform Extract (leaf and root)	400 mg/kg	Not Specified	Significant activity	Not Specified	[2]
Indomethacin (Standard)	5 mg/kg	Intraperitonea	Significant inhibition	1, 2, 3, 4, 5	[3]
Indomethacin (Standard)	10 mg/kg	Not Specified	54%	2, 3, 4	[4]
Indomethacin (Standard)	20 mg/kg	Intraperitonea I	Significant inhibition of late phase	3-4	[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of anti-inflammatory data.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and highly reproducible model of acute inflammation.[6]

Objective: To assess the ability of a test compound to reduce the acute inflammatory response induced by carrageenan.

Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.



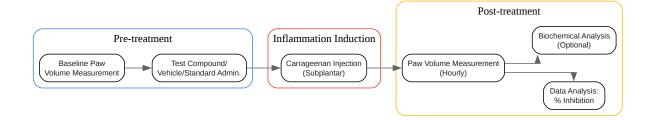
Procedure:

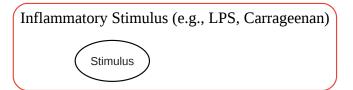
- Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[3][7]
- Compound Administration: The test compound (e.g., **Derrisisoflavone K**), a vehicle control (e.g., saline), or a standard drug (e.g., Indomethacin) is administered, typically orally or intraperitoneally, at a predetermined time before the carrageenan injection (e.g., 30-60 minutes).[3][8][9]
- Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[3]
- Measurement of Paw Edema: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3][10]
- · Calculation of Edema and Inhibition:
 - The degree of edema is calculated by subtracting the initial paw volume from the paw volume at each time point.
 - The percentage inhibition of edema is calculated using the following formula:
 - % Inhibition = [(Control Edema Treated Edema) / Control Edema] x 100

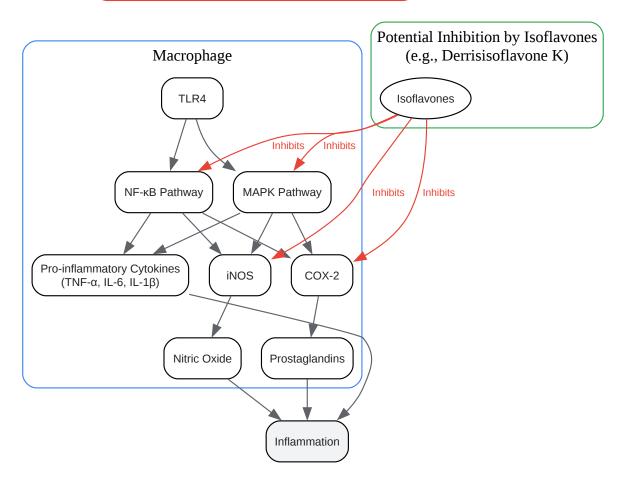
Biochemical Analysis (Optional): At the end of the experiment, blood samples and the inflamed paw tissue can be collected for the analysis of inflammatory mediators such as prostaglandins (e.g., PGE2), cytokines (e.g., TNF-α, IL-1β, IL-6), and enzymes (e.g., COX-2, iNOS).[3][7]

Visualizing the Process and Pathways Experimental Workflow: Carrageenan-Induced Paw Edema











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